![molecular formula C16H11F5N6O4 B3607080 7-(difluoromethyl)-5-methyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3607080.png)
7-(difluoromethyl)-5-methyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
The compound “7-(difluoromethyl)-5-methyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a synthetic compound . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Chemical Reactions Analysis
While specific chemical reactions involving the compound “7-(difluoromethyl)-5-methyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” were not found in the available resources, the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, to which this compound belongs, has been studied extensively . These compounds have shown remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family has aroused the interest of researchers due to their remarkable biological activities . As the development of the chemistry and application of TPs has continued and even accelerated over the decades, it is expected that future research will continue to explore the potential of these compounds in both agriculture and medicinal chemistry .
properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5N6O4/c1-7-2-11(12(17)18)26-15(22-7)24-13(25-26)14(28)23-8-3-9(27(29)30)5-10(4-8)31-6-16(19,20)21/h2-5,12H,6H2,1H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSTRLGYORZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC(=CC(=C3)OCC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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